A Comprehensive Technical Guide to 7-Chloroquinoline-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 7-Chloroquinoline-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 7-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Core Identity and Physicochemical Properties
7-Chloroquinoline-2-carbaldehyde is a substituted quinoline derivative featuring a chlorine atom at the 7-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic activities.
Chemical Structure:
Key Identifier:
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CAS Number: 59394-27-3[1]
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available, other experimental values may not be extensively reported in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | Inferred from structure |
| Molecular Weight | 191.61 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents | Based on general solubility of similar heterocycles |
Synthesis and Mechanistic Considerations
The introduction of a formyl group onto a quinoline ring is commonly achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction stands out as a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives.[2][3]
Workflow for the Vilsmeier-Haack Synthesis of 7-Chloroquinoline-2-carbaldehyde:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of 7-Chloroquinoline-2-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). The reaction is exothermic and forms the electrophilic Vilsmeier reagent, a chloroiminium ion.
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Reaction: Add 7-chloroquinoline to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to allow for the electrophilic substitution to occur at the C-2 position of the quinoline ring.
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Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or a mild base.
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Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 7-Chloroquinoline-2-carbaldehyde.
Causality Behind Experimental Choices: The C-2 and C-4 positions of the quinoline ring are electron-deficient due to the electron-withdrawing nature of the nitrogen atom. However, the Vilsmeier-Haack reaction proceeds via an electrophilic attack, and the precise regioselectivity can be influenced by the reaction conditions and the substitution pattern of the quinoline. The 7-chloro substituent, being a deactivating group, will also influence the overall reactivity.
Chemical Reactivity and Synthetic Utility
7-Chloroquinoline-2-carbaldehyde is a bifunctional molecule, with the reactivity of both the aldehyde group and the chloro-substituted quinoline ring. This dual reactivity makes it a versatile precursor for a wide range of derivatives.
Key Reaction Pathways:
Caption: Key reaction pathways for 7-Chloroquinoline-2-carbaldehyde.
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Reactions of the Aldehyde Group: The formyl group is highly reactive and can undergo a variety of transformations.
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Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a common linkage in many biologically active compounds.[4]
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Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted quinolines.
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Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.
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Oxidation: Oxidation with reagents such as potassium permanganate or Jones reagent will yield the corresponding carboxylic acid.
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Reactions of the Quinoline Ring: The 7-chloro substituent allows for further functionalization of the quinoline core.
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Nucleophilic Aromatic Substitution (SNAr): While the chlorine at C-7 is less activated than at C-2 or C-4, it can be displaced by strong nucleophiles under forcing conditions.
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Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents.
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Applications in Research and Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][4] The 7-chloroquinoline moiety, in particular, is a key component of the well-known antimalarial drug chloroquine. The presence of the reactive aldehyde group on 7-Chloroquinoline-2-carbaldehyde opens up avenues for the synthesis of novel derivatives with a range of potential biological activities.
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Anticancer Agents: Many 7-chloroquinoline derivatives have demonstrated significant anticancer activity.[5] This compound serves as a starting material for the synthesis of novel hydrazones and other derivatives that can be screened for their cytotoxic potential against various cancer cell lines.
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Antimicrobial and Antiviral Agents: The quinoline nucleus is associated with broad-spectrum antimicrobial activity.[2] Modifications of 7-Chloroquinoline-2-carbaldehyde could lead to new compounds with enhanced efficacy against bacteria, fungi, and viruses.
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Enzyme Inhibition: The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in screening for inhibitors of specific enzymes implicated in disease.[6]
Safety and Handling
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Hazard Classification (Anticipated):
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
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First-Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.[7]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][9]
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If inhaled: Move the person to fresh air and keep comfortable for breathing.[7]
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
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References
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PubChem - NIH. 7-Chloroquinoline | C9H6ClN | CID 521963. [Link]
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Hamama, W. S., et al. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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Bakr F. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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PMC - NIH. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]
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- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 7-Chloro-2-hydroxyquinoline-3-carbaldehyde | 73568-43-1 [smolecule.com]
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Figure 1. Chemical structure of 7-Chloroquinoline-2-carbaldehyde.
